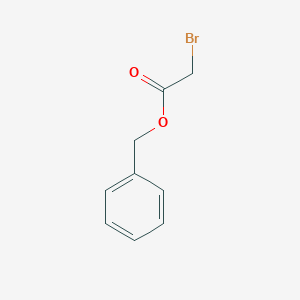

Benzyl 2-bromoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

One primary application of benzyl bromoacetate is in organic synthesis as an alkylating agent. This means it can be used to introduce a new carbon chain (alkyl group) to other molecules. This property is valuable for the creation of various complex organic molecules, including:

- Pharmaceuticals: Benzyl bromoacetate has been used in the synthesis of some medications, such as certain antibiotics and antifungals. However, it is important to note that this is not a common application and most medications do not contain benzyl bromoacetate.

- Fine chemicals: Benzyl bromoacetate can also be used to create various fine chemicals, which are specialized chemicals used in various industrial processes and applications.

Example: Synthesis of a Lipopeptide

A scientific study describes the use of benzyl bromoacetate in the synthesis of a specific type of molecule called a lipopeptide []. This research involved the alkylation of a starting material with benzyl bromoacetate to create the desired final product.

Benzyl 2-bromoacetate is an organic compound with the formula and a molecular weight of 229.071 g/mol. It is classified as an ester, specifically a bromoacetate, where the bromo group is attached to the acetate moiety. The compound is also known by several other names, including benzyl bromoacetate and acetic acid, bromo-, phenylmethyl ester . Its structure features a benzyl group attached to a 2-bromoacetate functional group, making it significant in various

Benzyl bromoacetate is a lachrymator, meaning it irritates the eyes and can cause tearing. It is also suspected to be a skin irritant and may be harmful upon inhalation or ingestion []. Here are some safety considerations:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling benzyl bromoacetate.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations.

Benzyl 2-bromoacetate can be synthesized through several methods:

- Dehydration Condensation: A common method involves the reaction of bromoacetic acid with benzyl alcohol in the presence of a dehydrating agent such as p-toluenesulfonic acid at elevated temperatures (around 120°C). This method typically yields high purity products after purification via silica gel chromatography .text

Reactants: - Bromoacetic acid- Benzyl alcohol- p-Toluenesulfonic acid- Benzene (as solvent)Conditions: - Temperature: 120°C- Time: 24 hours - Alternative Synthetic Routes: Various synthetic routes have been documented, including those utilizing different solvents or catalysts to optimize yields and reaction conditions .

Benzyl 2-bromoacetate finds applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: Used in studies involving nucleophilic substitutions and other organic transformations.

- Flavoring and Fragrance Industry: Due to its aromatic properties, it may be utilized in flavoring agents or perfumes .

Interaction studies involving benzyl 2-bromoacetate primarily focus on its reactivity with various nucleophiles. The compound's reactivity profile suggests potential interactions with amines, alcohols, and other nucleophilic species, which could lead to diverse derivatives useful in medicinal chemistry. Specific studies examining these interactions would provide better insights into its utility in drug development .

Benzyl 2-bromoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Features |

|---|---|---|

| Benzyl acetate | C9H10O2 | Non-halogenated ester; less reactive than benzyl 2-bromoacetate. |

| Ethyl bromoacetate | C4H7BrO2 | Smaller alkyl group; used similarly in organic synthesis. |

| Methyl bromoacetate | C4H7BrO2 | Similar reactivity; often used in nucleophilic substitution reactions. |

| Benzyl chloroacetate | C9H9ClO2 | Chlorinated analog; may exhibit different reactivity patterns due to chlorine vs bromine. |

Benzyl 2-bromoacetate stands out due to its halogenated nature, which enhances its electrophilicity compared to non-halogenated esters, making it particularly valuable in synthetic organic chemistry.

Benzyl 2-bromoacetate (CAS 5437-45-6) has been an essential reagent in organic chemistry laboratories for decades. While the historical discovery of the compound is not extensively documented in available literature, its utility has evolved considerably as synthetic methodologies have advanced. The compound is registered in multiple chemical databases and reference systems, including the EPA Substance Registry System and NIST Chemistry Reference, underscoring its established position in chemical research.

The compound's development parallels the broader evolution of halogenated esters in organic synthesis. As a benzyl ester of bromoacetic acid, it represents an important class of compounds that combine the reactivity of α-haloesters with the protecting group capabilities of benzyl functionality. This dual characteristic has ensured its continued relevance in contemporary synthetic strategies.

Significance in Contemporary Synthetic Methodology

Benzyl 2-bromoacetate occupies a crucial position in modern organic synthesis due to its versatile reactivity profile. It serves primarily as an alkylating agent, with documented applications in the preparation of various biologically relevant compounds. For example, it has been used in the alkylation of (-)-2,3-O-isopropylidene-D-threitol for the synthesis of lipopeptides.

The compound's utility extends to various synthetic contexts, including:

- Serving as a key building block in multistep syntheses

- Functioning as an electrophile in substitution reactions

- Participating in specialized transformations such as Reformatsky reactions

- Contributing to the synthesis of protected amino acid derivatives and peptide building blocks

Its significance is further enhanced by its commercial availability from numerous chemical suppliers, making it accessible for researchers across both academic and industrial settings.

Structural Features Influencing Reactivity Patterns

The reactivity of benzyl 2-bromoacetate is primarily determined by its structural elements:

The α-bromoester functionality makes it highly susceptible to nucleophilic substitution reactions, particularly via the SN2 mechanism.

The presence of bromine as a good leaving group enhances its electrophilicity at the α-carbon position.

The benzyl group provides steric and electronic effects that influence reactivity while also serving as a protecting group for the carboxylic acid functionality.

According to documented studies on similar compounds, alkyl halides with benzyl groups typically show enhanced SN2 reactivity compared to simple alkyl halides. For instance, comparative studies have shown benzyl chloride to have a rate constant of 1.5 × 10⁻³ M⁻¹s⁻¹ in SN2 reactions with potassium iodide. As a primary alkyl halide derivative, benzyl 2-bromoacetate demonstrates higher reactivity compared to secondary and tertiary analogs, following the established reactivity order for SN2 reactions: methyl > primary > secondary >> tertiary.

Esterification Approaches

Dehydration Condensation with Dean-Stark Apparatus

The most widely reported method for synthesizing benzyl 2-bromoacetate involves dehydration condensation between bromoacetic acid and benzyl alcohol using a Dean-Stark apparatus. This setup facilitates azeotropic removal of water, driving the equilibrium toward ester formation. In a representative procedure, bromoacetic acid (20.8 g, 150 mmol) and benzyl alcohol (16.2 g, 150 mmol) are refluxed in benzene (300 mL) with catalytic p-toluenesulfonic acid (1.5 mmol) at 120°C for 24 hours [1]. The Dean-Stark trap efficiently removes water, achieving quantitative yields (34.3 g, 100%) [1]. Post-reaction, solvent removal under reduced pressure and purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the product as a yellow oil [1].

Key Advantages:

- High yields due to continuous water removal.

- Compatibility with refluxing solvents like benzene or toluene.

Limitations:

- Prolonged reaction times (≥24 hours).

- Use of hazardous solvents requiring careful handling.

p-Toluenesulfonic Acid Catalyzed Processes

p-Toluenesulfonic acid (PTSA) is the catalyst of choice for this esterification due to its superior solubility in organic solvents and thermal stability compared to benzenesulfonic acid [3]. PTSA (5 mol%) enables efficient protonation of the carboxylic acid, enhancing nucleophilic attack by benzyl alcohol. A study demonstrated that 5 mol% PTSA in benzene achieves 82% yield of benzyl 2-bromoacetate with minimal side products (e.g., dibenzyl ether) [6]. Catalyst recovery is feasible, with 90% PTSA recuperated post-reaction [6].

Catalyst Comparison:

| Catalyst | Solubility | Thermal Stability | Byproduct Formation |

|---|---|---|---|

| p-Toluenesulfonic acid | High | High | Low |

| Benzenesulfonic acid | Moderate | Moderate | High |

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include:

- Temperature: Elevated temperatures (120°C) accelerate reaction kinetics but risk thermal decomposition of reactants [1].

- Molar Ratio: A 1:1 ratio of bromoacetic acid to benzyl alcohol minimizes unreacted starting material [1].

- Catalyst Loading: 5 mol% PTSA optimizes cost and efficiency; higher loadings (10 mol%) increase ether byproducts [6].

Optimized Conditions:

| Parameter | Optimal Value | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Temperature | 120°C | 82–100 | <5 |

| Molar Ratio | 1:1 | 95 | 3 |

| Catalyst Loading | 5 mol% | 82 | 4 |

Alternative Synthetic Routes

From Chloroacetic Acid via Halogen Exchange

While not explicitly detailed in available literature, halogen exchange reactions could theoretically convert benzyl chloroacetate to the bromo analogue using bromide sources (e.g., NaBr). However, direct esterification of bromoacetic acid remains preferred due to higher atom economy and fewer side reactions.

One-Pot Synthetic Strategies

One-pot methodologies combining acid activation and esterification are underexplored for benzyl 2-bromoacetate. Potential approaches may involve in situ generation of bromoacetic acid derivatives, though current methods favor stepwise protocols for better control.

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free esterification under microwave or mechanical stirring conditions has been explored to reduce environmental impact. A Brønsted acid-catalyzed reaction (5 mol% PTSA) at 80°C for 6 hours achieved 72% yield without solvents, though prolonged heating (24 hours) remains necessary for quantitative conversion [6].

Sustainable Catalytic Systems

Recyclable catalysts like silica-supported PTSA offer improved sustainability. Silica gel-adsorbed PTSA (5 mol%) facilitates esterification with 72% yield and straightforward catalyst recovery via filtration [6]. Ionic liquid catalysts, though promising, have not been extensively applied to this synthesis.

Industrial-Scale Production Considerations

- Continuous Processes: Adapting Dean-Stark setups for continuous water removal could enhance throughput. For example, a kilogram-scale production protocol has been demonstrated using iterative batch reactions [1].

- Purification Techniques: Industrial settings replace chromatography with fractional distillation (boiling point: 170°C at 22 mmHg) [4], though care is required to avoid thermal degradation.

- Catalyst Recycling: PTSA recovery rates exceeding 90% reduce operational costs [6].

- Byproduct Management: Dibenzyl ether formation (up to 10% at high catalyst loadings) necessitates efficient separation protocols [6].

Scalability Challenges:

- Handling large volumes of benzene requires stringent safety measures.

- Maintaining stoichiometric precision in continuous reactors.

The α-bromo group in benzyl 2-bromoacetate exhibits remarkable electrophilic character due to the positioning of the electronegative bromine atom adjacent to the electron-withdrawing carbonyl group . This electrophilic nature arises from the combined effects of inductive electron withdrawal and the inherent properties of the carbon-bromine bond [3] [4].

The bromine atom's significant electronegativity (2.96) and inductive effect (σI = 0.23) create substantial polarization of the carbon-bromine bond, rendering the α-carbon highly susceptible to nucleophilic attack [5] [6]. The carbon-bromine bond length of 1.94 Å and relatively low bond dissociation energy of 276 kilojoules per mole facilitate heterolytic cleavage during substitution reactions [3]. These properties position bromine as an excellent leaving group with a conjugate acid pKa of approximately -9.0, significantly enhancing the compound's reactivity toward nucleophiles [7] [8].

The presence of the adjacent carbonyl group further amplifies the electrophilic character through resonance stabilization of reaction intermediates [4]. When nucleophilic attack occurs at the α-carbon, the resulting transition state benefits from partial stabilization through interaction with the carbonyl π-system, lowering the activation energy for substitution reactions [9] [5].

Nucleophilic Substitution Pathways

SN2 Mechanism Predominance

Benzyl 2-bromoacetate predominantly undergoes nucleophilic substitution via the SN2 mechanism due to the primary nature of the electrophilic carbon center and the excellent leaving group properties of bromide [10] [7]. The reaction proceeds through a concerted process involving simultaneous bond formation between the nucleophile and α-carbon and bond breaking between the α-carbon and bromine atom [7] [8].

The SN2 mechanism requires backside attack by the nucleophile, approaching from the face opposite to the leaving group [10] [7]. This stereochemical requirement results in complete inversion of configuration at the reaction center, a phenomenon known as Walden inversion [8] [11]. The transition state exhibits a linear arrangement of the nucleophile, α-carbon, and leaving group, with the α-carbon assuming sp2-like hybridization and trigonal planar geometry [12].

Rate studies demonstrate that the reaction follows second-order kinetics, with the rate law expression: Rate = k[Nucleophile][Benzyl 2-bromoacetate] [5] [13]. The bimolecular nature of the rate-determining step confirms the SN2 mechanism, as both nucleophile and substrate concentrations directly influence the reaction rate [10] [8].

The enhanced reactivity of benzyl 2-bromoacetate compared to simple alkyl bromides stems from the benzylic nature of the reaction center [14] [15]. Benzylic positions exhibit accelerated SN2 reactivity due to stabilization of the transition state through partial resonance interaction with the aromatic π-system [14] [16]. This effect makes benzylic bromides approximately 100,000 times more reactive than corresponding primary alkyl bromides in SN2 reactions [14].

Solvent Effects on Substitution Efficiency

Solvent selection profoundly influences the efficiency of SN2 reactions involving benzyl 2-bromoacetate, with polar aprotic solvents demonstrating superior performance compared to polar protic alternatives [17] [18]. The enhanced reactivity in polar aprotic media results from differential solvation effects on nucleophiles and reaction intermediates [19] [20].

Polar aprotic solvents such as acetone, acetonitrile, dimethylformamide, and dimethyl sulfoxide preferentially solvate cations while leaving nucleophilic anions relatively unsolvated [17] [19]. This selective solvation increases nucleophile reactivity by maintaining the "naked" anionic character necessary for effective backside attack [19] [21]. Experimental data reveal that reaction rates in polar aprotic solvents can exceed those in polar protic media by factors of 10-20 [17] [18].

Conversely, polar protic solvents such as methanol and ethanol engage in hydrogen bonding with nucleophilic anions, effectively surrounding and stabilizing them [17] [19]. This solvation reduces nucleophile reactivity by decreasing the effective negative charge density and creating steric hindrance to approach of the electrophilic center [19] [20]. The hydrogen bonding network also increases the activation energy required for the SN2 reaction [18] [21].

Temperature effects demonstrate that activation energies in polar aprotic solvents (58.9-68.4 kilojoules per mole) are consistently lower than those observed in polar protic systems (82.6-85.2 kilojoules per mole) [18]. This difference reflects the reduced energy barrier for nucleophile desolvation and subsequent electrophile attack in aprotic media [17] [18].

Enolate Chemistry

Benzyl 2-bromoacetate participates in enolate chemistry through deprotonation of the α-hydrogen atoms adjacent to the carbonyl group [22] [23]. The electron-withdrawing effect of both the carbonyl group and α-bromo substituent significantly enhances the acidity of these hydrogens, facilitating enolate formation under mild basic conditions [22] [24].

Enolate formation occurs through abstraction of an α-hydrogen by a suitable base, generating a resonance-stabilized carbanion [22] [25]. The resulting enolate anion exhibits delocalized negative charge distributed between the α-carbon and carbonyl oxygen, with the electronic structure represented by multiple resonance forms [23] [25]. The presence of the electron-withdrawing bromine substituent provides additional stabilization through inductive effects, lowering the pKa of the α-hydrogens from approximately 19-20 to approximately 16-17 [22] [24].

Base selection critically determines the nature and selectivity of enolate formation [22] [26]. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) enable quantitative enolate generation at low temperatures (-78°C), favoring kinetic control [27] [26]. Under these conditions, deprotonation occurs preferentially at the less substituted α-position, generating the kinetic enolate [22] [26].

Thermodynamic enolate formation utilizing less hindered bases such as sodium hydride or potassium tert-butoxide at elevated temperatures favors the more substituted position when multiple α-hydrogens are present [22] [26]. However, in benzyl 2-bromoacetate, the presence of the electron-withdrawing bromine substituent makes the remaining α-hydrogen significantly more acidic, facilitating formation of a single enolate species [24] [28].

The enhanced reactivity of α-bromo enolates toward electrophiles stems from the combined nucleophilic character of the carbanion center and the electrophilic nature of the α-bromo carbon [9] [23]. This dual reactivity enables unique Reformatsky-type reactions where the compound can function simultaneously as both nucleophile and electrophile in carbon-carbon bond-forming processes [9].

Stereochemical Considerations in Reactions

The stereochemical outcomes of reactions involving benzyl 2-bromoacetate depend critically on the specific reaction pathway and the presence of pre-existing stereocenters [29] [30]. For SN2 reactions, the mechanism mandates complete inversion of configuration at the electrophilic center, providing predictable stereochemical control [7] [8].

When benzyl 2-bromoacetate contains a stereogenic α-carbon, SN2 displacement results in clean inversion to yield the opposite enantiomer with high stereochemical fidelity [8] [11]. The concerted nature of the SN2 mechanism ensures that no racemization occurs during the substitution process, maintaining enantiomeric excess values exceeding 99% under appropriate reaction conditions [11] [29].

Enolate formation and subsequent reactions present more complex stereochemical considerations [25]. The planar nature of enolate anions results in loss of stereochemical information at the α-carbon during deprotonation [25]. Subsequent electrophilic attack can occur from either face of the planar enolate, leading to racemization when new stereocenters are formed [30] [25].

The presence of the bromine substituent influences the stereochemical course of enolate reactions through both steric and electronic effects [29]. The relatively large size of bromine creates steric bias that can influence the facial selectivity of electrophilic attack on enolate intermediates [29]. Additionally, the electron-withdrawing nature of bromine affects the charge distribution within the enolate system, potentially influencing reaction selectivity [24] [25].

Neighboring group effects from the benzyl substituent can provide additional stereochemical control in certain reaction systems [31] [29]. The aromatic ring can participate in stabilizing transition states through π-π interactions or CH-π contacts, leading to enhanced diastereoselectivity in reactions forming adjacent stereocenters [29] [32].

Temperature control proves crucial for maintaining stereochemical integrity in reactions involving benzyl 2-bromoacetate [26]. Low-temperature conditions (-78°C) minimize undesired side reactions and epimerization processes that could compromise stereochemical outcomes [27] [26]. These conditions are particularly important when employing strong bases for enolate generation or when working with thermally sensitive stereogenic centers [26].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant